molecular formula C12H17BrO2 B1375579 1-Bromo-3-(2,2-diethoxyethyl)benzene CAS No. 1392146-22-3

1-Bromo-3-(2,2-diethoxyethyl)benzene

Cat. No.: B1375579
CAS No.: 1392146-22-3
M. Wt: 273.17 g/mol
InChI Key: WJHTWMDUJGNNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(2,2-diethoxyethyl)benzene is a chemical compound with the molecular formula C12H17BrO2 . It has a molecular weight of 273.16618 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group and a 2,2-diethoxyethyl group .

Scientific Research Applications

Synthesis of Isoindoles

1-Bromo-3-(2,2-diethoxyethyl)benzene is utilized in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, a process involving Br/Li exchange and reaction with nitriles, followed by acid-catalyzed cyclization. This method provides a pathway to create various isoindoles, which are useful in numerous chemical applications (Kuroda & Kobayashi, 2015).

Organometallic Compounds Synthesis

The compound is instrumental in the synthesis of new organometallic compounds like ethynylferrocene derivatives. These compounds, characterized by their electrochemical properties, are important for understanding electron processes in molecular systems (Fink et al., 1997).

Natural Product Synthesis

This compound plays a role in synthesizing biologically active natural products, such as specific dibromo compounds. These syntheses contribute to the understanding and development of naturally occurring substances with potential biological applications (Akbaba et al., 2010).

Fluorescence Properties Study

The compound's derivatives, like 1-Bromo-4-(2,2-diphenylvinyl)benzene, have been studied for their fluorescence properties. These investigations are crucial for developing materials with specific optical and photoluminescent characteristics (Zuo-qi, 2015).

Molecular Electronics

In molecular electronics, this compound and related compounds are used as building blocks for creating molecular wires. Their manipulation and transformation into various molecular structures are pivotal in advancing nanoscale electronic devices (Stuhr-Hansen et al., 2005).

Graphene Nanoribbon Synthesis

This compound is a precursor in the bottom-up synthesis of graphene nanoribbons. These nanoribbons, with controlled edge morphology and narrow widths, are significant for developing advanced nanomaterials (Patil et al., 2012).

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-diethoxyethyl)benzene is not clear as it is likely dependent on the specific reaction it is involved in .

Safety and Hazards

1-Bromo-3-(2,2-diethoxyethyl)benzene is classified as a warning hazard under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H317, H335, H302, H319, and H315, indicating that it may cause allergic skin reactions, may cause respiratory irritation, may be harmful if swallowed, causes serious eye irritation, and causes skin irritation .

Properties

IUPAC Name

1-bromo-3-(2,2-diethoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-3-14-12(15-4-2)9-10-6-5-7-11(13)8-10/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHTWMDUJGNNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC(=CC=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290777
Record name 1-Bromo-3-(2,2-diethoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392146-22-3
Record name 1-Bromo-3-(2,2-diethoxyethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392146-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(2,2-diethoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(2,2-diethoxyethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-(2,2-diethoxyethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-(2,2-diethoxyethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-(2,2-diethoxyethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-(2,2-diethoxyethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-(2,2-diethoxyethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-(2,2-diethoxyethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.